1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine
Description
1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine is a heterocyclic compound featuring a triazoloquinazoline core fused with a piperidine moiety and a 4-methylphenyl substituent. The triazoloquinazoline system allows for structural versatility, enabling modifications that influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
3-(4-methylphenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-15-9-11-16(12-10-15)19-21-22-20(25-13-5-2-6-14-25)17-7-3-4-8-18(17)26(21)24-23-19/h3-4,7-12H,2,5-6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXGCPIFCYRJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine typically involves multiple steps, starting with the formation of the triazoloquinazoline core. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced techniques like microwave-assisted synthesis, which can enhance reaction rates and yields. The use of high-throughput screening methods can also help optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazoloquinazoline Core
Aryl vs. Thieno-Fused Systems
- Thieno-Fused Triazolopyrimidines: Compounds such as thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., 4i, 5n, 5o) exhibit moderate anticancer activity, with growth inhibition (GP) values ranging from 30–70% across 60 cancer cell lines. Their enhanced activity compared to aryl-fused analogs is attributed to improved π-π stacking interactions with cellular targets .
- For example, 6a displayed a GP of 81.85% against renal cancer UO-31 cells .
Piperidine vs. Piperazine Derivatives
- A related compound, 7-chloro-3-((4-ethylphenyl)sulfonyl)-5-(3-methylpiperidin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline (), incorporates a sulfonyl group for increased stability but shows uncharacterized bioactivity .
- Piperazine Derivatives : 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(pyridin-2-yl)piperazine () replaces piperidine with a pyridinyl-piperazine moiety, which may alter receptor affinity but introduces solubility challenges .
Substituent Effects on Bioactivity
Solubility and Pharmacokinetics
- Thieno-fused systems (e.g., 3a–h) suffer from low aqueous solubility, limiting their therapeutic utility .
- The target compound’s 4-methylphenyl group balances hydrophobicity, while the piperidine ring may mitigate crystallization tendencies, enhancing oral bioavailability compared to sulfonyl or pyridinyl analogs .
Key Research Findings
Structural Flexibility : The triazoloquinazoline core tolerates diverse substituents (e.g., sulfonyl, oxadiazole, thiophene), enabling tailored pharmacokinetic profiles .
Activity-Solubility Trade-off: Thieno-fused derivatives exhibit higher bioactivity but require structural optimization (e.g., PEGylation) to address solubility limitations .
Piperidine Advantage : Piperidine-containing analogs show promise in CNS-targeted therapies due to favorable lipophilicity, whereas piperazine derivatives may excel in peripheral applications .
Biological Activity
1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoloquinazolines. Its molecular formula is with a molecular weight of 447.5 g/mol. The presence of the piperidine moiety and the triazoloquinazoline core contributes to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H18FN5O2S |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may function as an inhibitor for specific enzymes or receptors involved in critical signaling pathways. Notably, compounds in this class have shown potential in inhibiting phosphodiesterases (PDEs), which play a significant role in cellular signaling.
Anticancer Activity
Research indicates that triazoloquinazoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, a study demonstrated that a related compound significantly inhibited cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. A screening against various pathogens indicated moderate activity against certain strains, highlighting its potential as a lead compound for developing new antimicrobial agents.
Inhibition of Kinases
The compound has been evaluated for its ability to inhibit kinases involved in cancer progression. In vitro assays showed that it could inhibit several human kinases with varying degrees of potency, suggesting a broad spectrum of potential applications in targeted cancer therapies .
Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of similar triazoloquinazoline compounds. The results showed that these compounds could inhibit the growth of breast cancer cells with an IC50 value of approximately 0.24 µM. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .
Study 2: Antimicrobial Screening
In another investigation, derivatives including piperidine were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had significant inhibitory effects on bacterial growth, suggesting their potential as new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
